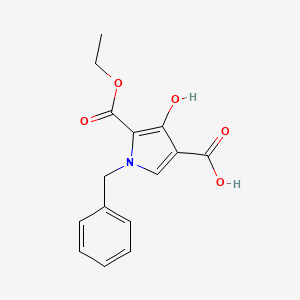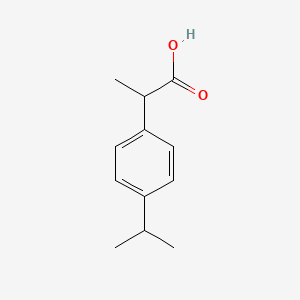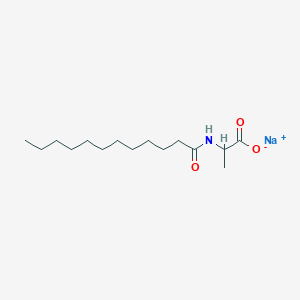
N-Dodecanoyl-alanine mono sodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of L-Alanine, N-(1-oxododecyl)-, monosodium salt typically involves the reaction of lauroyl chloride with alanine in the presence of sodium hydroxide. The reaction proceeds as follows :
Lauroyl chloride: reacts with to form N-lauroylalanine.
Sodium hydroxide: is then added to neutralize the reaction mixture, resulting in the formation of the monosodium salt of N-lauroylalanine.
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .
Analyse Des Réactions Chimiques
L-Alanine, N-(1-oxododecyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where the lauroyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
L-Alanine, N-(1-oxododecyl)-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: The compound is employed in biological studies to investigate cell membrane interactions and protein folding.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Mécanisme D'action
The mechanism of action of L-Alanine, N-(1-oxododecyl)-, monosodium salt involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation .
Comparaison Avec Des Composés Similaires
L-Alanine, N-(1-oxododecyl)-, monosodium salt can be compared with other similar compounds, such as:
Sodium N-lauroylsarcosinate: Another anionic surfactant with similar properties but different molecular structure.
Sodium lauroyl glutamate: A mild surfactant used in personal care products, known for its gentle cleansing properties.
Sodium cocoyl glycinate: A surfactant derived from coconut oil and glycine, used in skin care formulations.
The uniqueness of L-Alanine, N-(1-oxododecyl)-, monosodium salt lies in its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C15H28NNaO3 |
|---|---|
Poids moléculaire |
293.38 g/mol |
Nom IUPAC |
sodium;2-(dodecanoylamino)propanoate |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16-13(2)15(18)19;/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1 |
Clé InChI |
LFUXMTKAILZVTA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


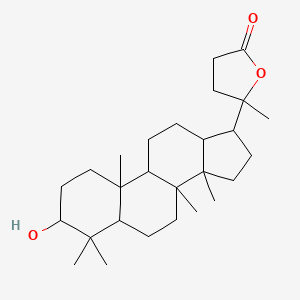
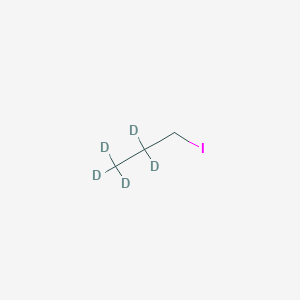
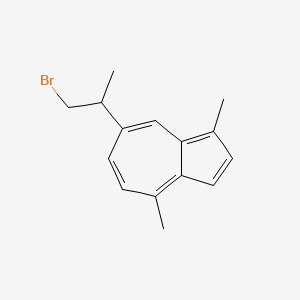
![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)
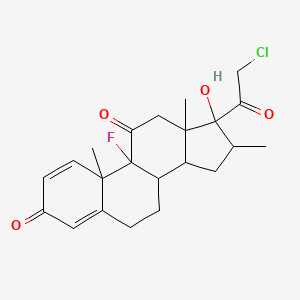
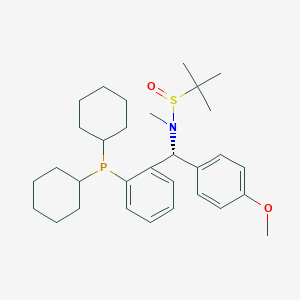
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
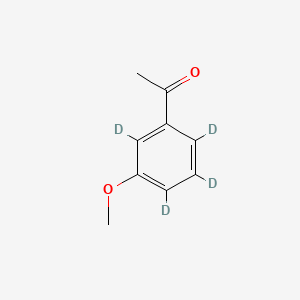
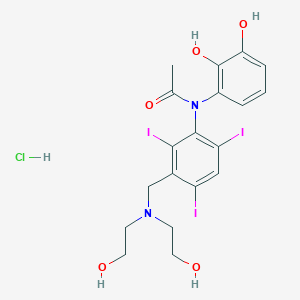
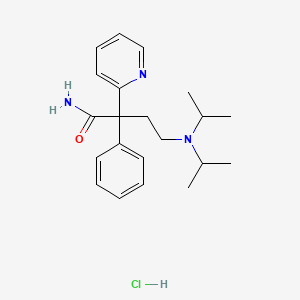
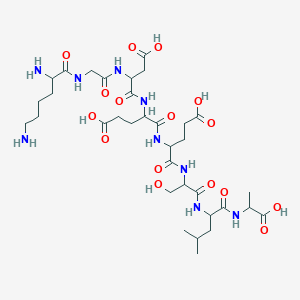
![1-(Pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B15126312.png)
